
N-Methyl-3-formyl-2(1H)-pyridineselenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-formyl-2(1H)-pyridineselenone (MFPS) is a selenium-containing heterocyclic compound. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and organic synthesis. In
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-formyl-2(1H)-pyridineselenone has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various kinases involved in cell signaling pathways such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-3-formyl-2(1H)-pyridineselenone has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits a broad spectrum of biological activities, making it a versatile compound for various applications. However, N-Methyl-3-formyl-2(1H)-pyridineselenone has some limitations for lab experiments. It is unstable in the presence of light and air, and its solubility in water is limited. These factors can affect the reproducibility of experiments and limit its use in certain applications.
Zukünftige Richtungen
N-Methyl-3-formyl-2(1H)-pyridineselenone has several potential future directions for research. One direction is the development of N-Methyl-3-formyl-2(1H)-pyridineselenone analogs with improved stability and solubility. Another direction is the exploration of N-Methyl-3-formyl-2(1H)-pyridineselenone's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone and its potential applications in cancer therapy.
Conclusion
In conclusion, N-Methyl-3-formyl-2(1H)-pyridineselenone is a selenium-containing heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Methyl-3-formyl-2(1H)-pyridineselenone has potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone and its potential applications in various fields.
Synthesemethoden
N-Methyl-3-formyl-2(1H)-pyridineselenone can be synthesized through the reaction of N-methylpyridinium iodide with sodium selenite in the presence of formaldehyde. The reaction proceeds through the formation of an intermediate compound, which is then further reacted with formaldehyde to yield N-Methyl-3-formyl-2(1H)-pyridineselenone. The yield of N-Methyl-3-formyl-2(1H)-pyridineselenone can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Eigenschaften
CAS-Nummer |
65823-94-1 |
|---|---|
Molekularformel |
C7H7NOSe |
Molekulargewicht |
200.11 g/mol |
IUPAC-Name |
1-methyl-2-selanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NOSe/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3 |
InChI-Schlüssel |
GFXUSJOXEXOURZ-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C(C1=[Se])C=O |
Kanonische SMILES |
CN1C=CC=C(C1=[Se])C=O |
Andere CAS-Nummern |
65823-94-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
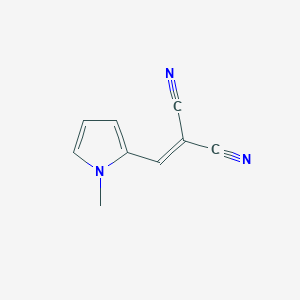
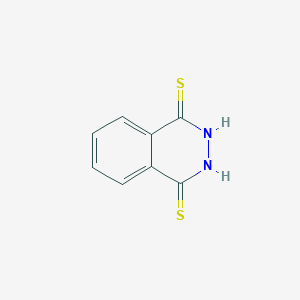

![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
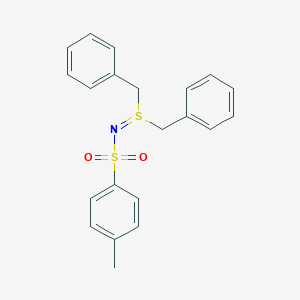
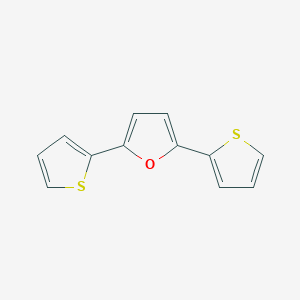
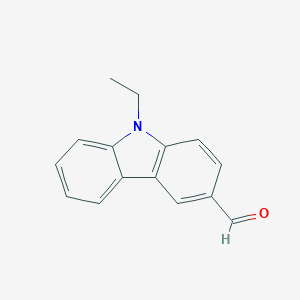

![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)
